3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid
Description
3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic organic compound composed of a pyridine ring fused to a pyridazine ring. It has a molecular weight of 191.62 . The compound is yellow to brown in solid form .
Synthesis Analysis
The synthesis of pyridazinium salts, which are related to the compound , can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The InChI code for 3-Chloro-6-(pyridin-3-yl)pyridazine is 1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H . This indicates that the compound has a molecular formula of C9H6ClN3 .Physical and Chemical Properties Analysis
3-Chloro-6-(pyridin-3-yl)pyridazine is a yellow to brown solid . It has a molecular weight of 191.62 and is stored at room temperature .Properties
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIGIHECSYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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